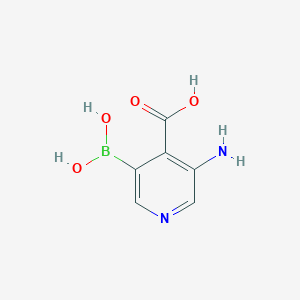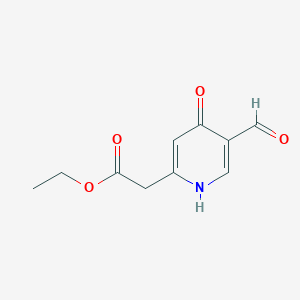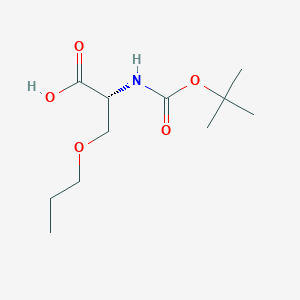![molecular formula C12H10O3 B14855030 3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)
3-(Benzo[d]furan-2-yl)acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-methyl 3-(2-benzofuranyl)propenoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of (2E)-methyl 3-(2-benzofuranyl)propenoate consists of a benzofuran ring attached to a propenoate group, making it a compound of interest for researchers studying heterocyclic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including (2E)-methyl 3-(2-benzofuranyl)propenoate, often utilizes scalable synthetic routes that ensure high purity and yield. These methods may involve catalytic processes and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-methyl 3-(2-benzofuranyl)propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.
Aplicaciones Científicas De Investigación
(2E)-methyl 3-(2-benzofuranyl)propenoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2E)-methyl 3-(2-benzofuranyl)propenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran compound with therapeutic applications.
Angelicin: A benzofuran derivative known for its biological activities.
Uniqueness
(2E)-methyl 3-(2-benzofuranyl)propenoate is unique due to its specific structure, which combines a benzofuran ring with a propenoate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10O3 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 3-(1-benzofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-8H,1H3 |
Clave InChI |
AEIWLZWROAICTP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


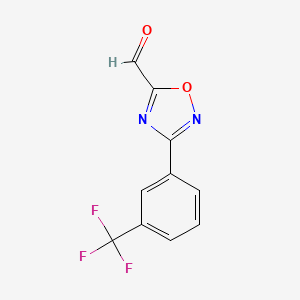
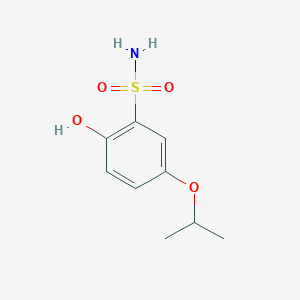


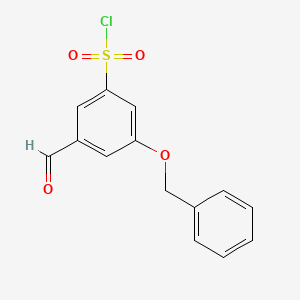

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
